molecular formula C20H16N2O4S B2814020 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 941961-91-7

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2814020
CAS RN: 941961-91-7
M. Wt: 380.42
InChI Key: CHCZRILXMTZRAU-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide, also known as BZF-DM-DMB, is a novel compound that has gained increasing attention in scientific research. This compound is a benzamide derivative that exhibits a range of biological activities, making it an attractive target for drug development.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Analgesic Activities

    A study focused on the synthesis of benzofuran-thiazol derivatives, demonstrating their antimicrobial and analgesic properties. This research suggests the potential of such compounds in developing new therapeutic agents (Bhovi K. Venkatesh, Y. Bodke, & S. Biradar, 2010).

  • Antimicrobial Activity

    Further research on imidazothiazole derivatives of benzofuran highlighted their promising antimicrobial activities, contributing to the search for new antimicrobial agents (S. Shankerrao, Y. Bodke, & S. Santoshkumar, 2017).

  • Fluorescent Probes

    The development of benzofuran-thiazole quinoline derivatives as blue-green fluorescent probes indicates their potential application in material science, especially for designing fluorescent materials (Y. Bodke, S. Shankerrao, & H. N. Harishkumar, 2013).

Synthetic Methodologies

  • Novel Synthesis Approaches

    Research on the synthesis of benzofuran derivatives emphasizes the development of novel methodologies for constructing complex molecules with potential biological activities (D. Kumar & M. Karvekar, 2010).

  • Metal-Catalyzed Reactions

    The synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide highlights the use of metal-catalyzed C-H bond functionalization reactions, showcasing the versatility of benzofuran-thiazole compounds in synthetic organic chemistry (Hamad H. Al Mamari, Nasser Al Awaimri, & Yousuf Al Lawati, 2019).

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-16-8-7-13(10-18(16)25-2)19(23)22-20-21-14(11-27-20)17-9-12-5-3-4-6-15(12)26-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZRILXMTZRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

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